5-Chloro Bupropion-d9 Fumarate is a deuterated derivative of bupropion, a well-known antidepressant and smoking cessation aid. The compound is primarily utilized in pharmaceutical research and development, particularly in the context of studying the pharmacokinetics and metabolism of bupropion. This compound is classified as a stable isotope-labeled compound, which is essential for analytical and experimental purposes.
The compound falls under the category of pharmaceutical intermediates and stable isotope-labeled compounds. Its primary application is in analytical chemistry, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of 5-Chloro Bupropion-d9 Fumarate typically involves several key steps, including:
The synthetic route may involve multiple reaction conditions, including temperature control, solvent selection, and reaction time optimization to ensure high yield and purity of 5-Chloro Bupropion-d9 Fumarate. Detailed methodologies can be found in patent literature that discusses various synthetic routes for similar compounds .
The molecular formula for 5-Chloro Bupropion-d9 Fumarate is . The structure includes a chlorophenyl group, a carbon chain with a keto group, and a fumarate moiety.
This representation highlights the arrangement of atoms within the molecule.
5-Chloro Bupropion-d9 Fumarate can participate in various chemical reactions typical for amines and ketones. Key reactions include:
These reactions are significant for understanding the metabolic pathways of bupropion in biological systems, especially when labeled with deuterium to trace their fate within organisms.
The mechanism of action for 5-Chloro Bupropion-d9 Fumarate mirrors that of its parent compound, bupropion. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which enhances the levels of norepinephrine and dopamine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons.
Research indicates that bupropion's action leads to increased neurotransmitter availability, contributing to its antidepressant effects and utility in smoking cessation . The deuterated version allows for more precise studies on drug metabolism without altering its pharmacological properties.
Relevant analyses include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment .
5-Chloro Bupropion-d9 Fumarate finds applications primarily in:
5-Chloro Bupropion-d9 Fumarate possesses the molecular formula C₁₇H₂₁Cl₂NO₅, with a molecular weight of 390.26 g/mol for the non-deuterated form. The deuterated variant (d9) exhibits a molecular weight of 399.31 g/mol due to the replacement of nine hydrogen atoms with deuterium isotopes [1] [4]. This deuterium enrichment alters the mass spectrum without changing the core chemical structure. The fumarate moiety (C₄H₄O₄) forms a 1:1 salt with the 5-chloro bupropion base, contributing 116.07 g/mol to the total weight.
Table 1: Molecular Weight Breakdown
Component | Formula | Molecular Weight (g/mol) |
---|---|---|
5-Chloro Bupropion base | C₁₃H₁₇Cl₂NO | 274.19 |
Fumaric acid | C₄H₄O₄ | 116.07 |
Total (non-d9) | C₁₇H₂₁Cl₂NO₅ | 390.26 |
Deuterated (d9) | C₁₇H₁₂D₉Cl₂NO₅ | 399.31 |
The IUPAC name for the base compound is 1-(3,5-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]propan-1-one, while the fumarate salt is designated as (2E)-But-2-enedioic acid–2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) [1] [3]. Key synonyms include:
The "5-chloro" designation specifies the chlorine atom at the meta-position of the phenyl ring, distinguishing it from isomeric variants like 4-chloro bupropion [8].
The deuterium (d9) labeling occurs at the tert-butylamino group, with the molecular formula C₁₇H₁₂D₉Cl₂NO₅ [4]. The SMILES notation ([2H]C([2H])([2H])C(NC(C)C(=O)C1C=C(Cl)C=C(Cl)C=1)(C([2H])([2H])[2H])C([2H])([2H])[2H]
) confirms deuterium distribution:
This precise labeling minimizes metabolic degradation at the alkylamine site, enhancing stability for tracer studies. The InChIKey MGHPTSVYSLXGEG-SJRNJJABSA-N
further validates stereochemical specificity [4].
Table 2: Deuterium Distribution
Position | Deuterium Count | Chemical Group |
---|---|---|
Methyl groups (–CH₃) | 6 (3 per methyl) | –CD₃ |
tert-Butyl central carbon | 3 | –C(CD₃)₃ |
The fumarate salt forms via protonation of the bupropion tertiary amine by fumaric acid, resulting in a 1:1 stoichiometric ratio. The crystalline structure arises from ionic interactions between the protonated amine and fumarate carboxylate groups [3] [4]. Key properties include:
The trans-configuration of fumarate (vs. maleate cis) optimizes crystal packing, as evidenced by X-ray diffraction data of analogous compounds [4].
Table 3: Structural and Functional Comparison
Property | 5-Chloro Bupropion-d9 Fumarate | Bupropion Hydrochloride |
---|---|---|
Molecular formula | C₁₇H₁₂D₉Cl₂NO₅ | C₁₃H₁₈ClNO·HCl |
Molecular weight | 399.31 g/mol | 276.20 g/mol |
Chlorine substitution | 3,5-Dichlorophenyl ring | 3-Chlorophenyl ring |
Isotope labeling | d9 (tert-butyl group) | None |
Counterion | Fumarate | Chloride |
Key applications | Metabolic tracer; analytical standard | Therapeutic (antidepressant) |
Structural distinctions drive functional divergence:
Comprehensive Compound List
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7